mPEG36-DSPE
Description
Structure
2D Structure
Properties
Molecular Formula |
C114H225NO46P- |
|---|---|
Molecular Weight |
2377.0 g/mol |
IUPAC Name |
2,2-di(octadecanoyloxy)ethyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C114H226NO46P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-111(116)160-113(161-112(117)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)110-159-162(119,120)158-37-36-115-114(118)157-109-108-156-107-106-155-105-104-154-103-102-153-101-100-152-99-98-151-97-96-150-95-94-149-93-92-148-91-90-147-89-88-146-87-86-145-85-84-144-83-82-143-81-80-142-79-78-141-77-76-140-75-74-139-73-72-138-71-70-137-69-68-136-67-66-135-65-64-134-63-62-133-61-60-132-59-58-131-57-56-130-55-54-129-53-52-128-51-50-127-49-48-126-47-46-125-45-44-124-43-42-123-41-40-122-39-38-121-3/h113H,4-110H2,1-3H3,(H,115,118)(H,119,120)/p-1 |
InChI Key |
LLWVBHWROBMLHS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modification of Mpeg36 Dspe
Established Synthetic Pathways for mPEG36-DSPE Conjugation
The synthesis of mPEG-DSPE, a PEGylated phospholipid, is crucial for its application in creating "stealth" liposomes and lipid nanoparticles (LNPs) that can evade the body's immune system and prolong the circulation time of encapsulated drugs. The conjugation of methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is a key step in its production.
Esterification Reactions in Lipid-Polymer Coupling
Esterification is a common method for linking the lipid (DSPE) and polymer (mPEG) components. This process typically involves the reaction of a fatty acid with an alcohol in the presence of a catalyst. In the context of mPEG-DSPE synthesis, this can involve activating the carboxyl group of a fatty acid before reacting it with the hydroxyl groups on a glycerol (B35011) backbone. google.com Another approach involves the reaction of an activated PEG derivative, such as one with a succinimidyl carbonate (SC) group, with the amino group of DSPE, forming a stable urethane (B1682113) linkage. nih.gov
Alternative Linkage Chemistries for PEG-Lipid Synthesis
Beyond standard esterification, a variety of alternative linkage chemistries are employed to synthesize PEG-lipid conjugates with diverse properties and functionalities. These alternative linkers can be introduced between the PEG chain and the glycerol backbone. google.com The choice of linker and the corresponding chemistry can influence the stability and release characteristics of the final product.
For instance, pH-sensitive linkages have been developed using dual-ester bonds that are susceptible to hydrolysis in acidic environments, allowing for triggered release of the PEG chain. nih.gov Other strategies involve the use of different reactive groups on the PEG, such as hydroxyl, amino, carboxyl, isocyanate, thiol, or carbonate groups, to facilitate conjugation. google.com The development of detachable PEG-lipid conjugates, which can be cleaved under specific physiological conditions, represents a significant advancement in controlled drug release. avantiresearch.comnih.gov
Post-Synthetic Functionalization Methodologies for this compound
Post-synthetic modification of pre-formed mPEG-DSPE containing structures, like liposomes, is a versatile strategy for introducing targeting capabilities. nih.gov This approach, often called the "post-insertion" method, involves incubating pre-formed drug-loaded liposomes with a solution containing ligand-PEG-DSPE micelles. nih.govgoogle.com This allows for the flexible and rapid creation of targeted drug delivery systems. nih.gov
Ligand Attachment Chemistries for Targeted Systems
A variety of chemical strategies are used to attach targeting ligands to the distal end of the PEG chain in mPEG-DSPE. These ligands can be small molecules, peptides, antibodies, or other biomolecules that recognize and bind to specific receptors on target cells. nih.govrsc.org
Commonly used chemistries for ligand attachment include:
Maleimide (B117702) Chemistry: This is a widely used method that involves the reaction of a maleimide-functionalized PEG-DSPE with a thiol group on the targeting ligand. nih.govtandfonline.com This reaction is rapid and efficient under mild conditions. tandfonline.com
Hydrazide Chemistry: This involves the use of a hydrazide-terminated PEG-DSPE which can react with aldehydes or ketones on the targeting ligand. nih.gov This method is useful for attaching a variety of ligands. nih.govnih.gov
Click Chemistry: This refers to a class of reactions that are highly efficient and specific. For example, an azide-functionalized DSPE-PEG can be reacted with a ligand containing an alkyne group. biochempeg.com
Amide Bond Formation: This can be achieved by reacting a carboxyl group on one component with an amine group on the other, often using activating agents like EDC/NHS. dovepress.com
The choice of attachment chemistry depends on the functional groups available on the targeting ligand and the desired stability of the linkage.
Bioconjugation Techniques for this compound Derivatives
Bioconjugation encompasses a broad range of techniques used to link biomolecules, such as proteins and peptides, to mPEG-DSPE. j-morphology.com These techniques are essential for creating targeted therapies. j-morphology.com
One common strategy involves the use of heterobifunctional PEG linkers, which have different reactive groups at each end. nih.gov This allows for the sequential attachment of the lipid and the targeting biomolecule. For example, a PEG linker can have a group that reacts with DSPE at one end and a group that reacts with a specific amino acid residue on a protein at the other end. nih.gov
Another approach is the use of affinity-based interactions, such as the strong and highly specific binding between biotin (B1667282) and streptavidin. dovepress.com In this method, a biotinylated PEG-DSPE is incorporated into a nanoparticle, which can then be targeted by a streptavidin-conjugated antibody. dovepress.com
The development of these sophisticated bioconjugation techniques has greatly expanded the potential applications of mPEG-DSPE in creating highly specific and effective drug delivery systems. j-morphology.com
Role of Mpeg36 Dspe in Nanocarrier Formulation Engineering
Design Principles for mPEG36-DSPE-Containing Liposomes
Liposomes are vesicular structures composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic drugs. The incorporation of this compound into liposomal formulations is a key strategy to improve their performance as drug delivery vehicles. medchemexpress.comnih.gov
The inclusion of this compound significantly influences the structural integrity of the lipid bilayer in liposomes. The DSPE portion of the molecule intercalates into the lipid bilayer via hydrophobic interactions, while the mPEG36 chain extends into the aqueous environment, forming a protective hydrophilic corona. nih.govbiochempeg.com This "stealth" coating sterically hinders the adsorption of plasma proteins (opsonins), thereby preventing recognition by the mononuclear phagocyte system and prolonging the circulation half-life of the liposomes. biochempeg.commdpi.com
The concentration of mPEG-DSPE in the bilayer is a critical parameter. While a sufficient density of PEG is required for effective steric shielding, excessive amounts can compromise the integrity of the lipid membrane. nih.gov However, supported bilayer systems, such as those in lipid-calcium-phosphate nanoparticles, can tolerate a higher density of PEG-DSPE due to the increased stability provided by the core-lipid interaction. nih.gov The presence of this compound can also affect the zeta potential of liposomes, with studies showing a slight reduction in positive surface charge due to the negatively charged phosphate (B84403) group in the DSPE anchor. nih.gov
Table 1: Impact of mPEG-DSPE on Liposome (B1194612) Properties
| Property | Effect of this compound Incorporation | Governing Factors |
|---|---|---|
| Structural Integrity | Enhances stability at optimal concentrations but can disrupt the bilayer at high concentrations. nih.gov | Molar percentage of mPEG-DSPE, lipid composition of the bilayer. nih.gov |
| Surface Charge (Zeta Potential) | Slightly reduces positive surface charge. nih.gov | Initial charge of the liposome, concentration of mPEG-DSPE. nih.gov |
| Circulation Half-life | Prolongs circulation by creating a "stealth" coating that evades the immune system. biochempeg.commdpi.com | Density and length of the PEG chain. mdpi.com |
The incorporation of this compound can modulate the permeability of the liposomal membrane. The packing of the lipid bilayer is influenced by the presence of the PEG chains, which can create defects or transition zones in the membrane structure. nih.gov An increased concentration of DSPE-PEG has been correlated with increased permeability of the lipid bilayer. nih.gov This effect is thought to be due to the transition of the PEG chains from a "mushroom" (compacted) to a "brush" (extended) conformation, which can generate pores or defects in the bilayer, allowing for the passage of small molecules. nih.gov This modulation of permeability can be harnessed to control the release rate of encapsulated drugs from the liposome.
Influence on Lipid Bilayer Structural Integrity
Engineering of this compound-Stabilized Polymeric Nanoparticles
Polymeric nanoparticles are solid, colloidal particles in which a drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix. nih.govresearchgate.net The use of this compound in the formulation of these nanoparticles, particularly in hybrid systems, offers significant advantages. nih.govbiochempeg.com
In polymer-lipid hybrid nanoparticles (PLHNs), this compound plays a crucial role in the self-assembly process. nih.govnih.gov These systems typically consist of a polymeric core, a lipid shell, and a hydrophilic PEG outer layer. nih.gov During formulation, often through a single-step nanoprecipitation method, the hydrophobic polymer (e.g., PLGA) precipitates to form the core, while the lipid components, including this compound, self-assemble around this core. nih.gov The DSPE anchor of this compound associates with the polymeric core through hydrophobic interactions, while the mPEG36 chain extends into the aqueous phase. mdpi.com This self-assembly process is driven by thermodynamic stability achieved through a combination of electrostatic, hydrophobic, and van der Waals interactions. mdpi.com
The resulting hybrid structure combines the advantages of both polymeric nanoparticles (e.g., controlled drug release from the core) and liposomes (e.g., biocompatibility and stability from the lipid-PEG shell). nih.govnih.gov The lipid monolayer at the interface of the core and shell can act as a barrier to prevent drug leakage and reduce water penetration. nih.gov
The formation of a distinct core-shell nanostructure is a hallmark of this compound-containing polymeric nanoparticles. nih.govbiochempeg.com The amphiphilic nature of this compound is fundamental to this architecture. The hydrophobic DSPE component anchors the molecule to the surface of the hydrophobic polymer core. mdpi.comiyte.edu.tr Simultaneously, the hydrophilic mPEG36 component forms the outer shell, creating a stealth layer that provides stability and biocompatibility. nih.govbiochempeg.com This core-shell structure is essential for protecting the encapsulated drug, controlling its release, and enabling the nanoparticle to evade the immune system. mdpi.comnih.gov Merging metal-organic frameworks (MOFs) as a core with a polymer shell is another approach to creating these core-shell structures for biomedical applications. nih.gov
Self-Assembly Mechanisms in Polymer-Lipid Hybrid Systems
Micellar Systems Incorporating this compound
Micelles are self-assembled, spherical colloidal nanoparticles with a hydrophobic core and a hydrophilic shell. mdpi.comnih.gov this compound is an effective amphiphile for forming stable micellar systems for drug delivery. nih.govnih.gov Due to its very low critical micelle concentration (CMC), DSPE-PEG forms micelles that are more stable in vivo compared to those made from conventional amphiphilic polymers with higher CMCs. nih.gov This stability prevents the premature dissociation of the micelles into monomers and the subsequent leakage of the encapsulated drug. nih.gov
The hydrophobic DSPE core of the micelle serves as a reservoir for poorly water-soluble drugs, while the hydrophilic mPEG36 shell provides a "stealth" coating that reduces macrophage uptake and prolongs circulation time. biochempeg.comnih.gov The structure and dynamics of these micelles can be influenced by factors such as the solvent and lipid concentration. nih.gov For instance, the aggregation number of DSPE-PEG2000 micelles has been shown to be significantly different in pure water compared to a saline solution, which affects their size and stability. nih.gov
Table 2: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-36] |
| DSPE | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) |
| PEG | Polyethylene (B3416737) glycol |
| PLGA | Poly(lactic-co-glycolic acid) |
| DOTAP | 1,2-dioleoyl-3-trimethylammonium-propane |
| MOF | Metal-Organic Framework |
Critical Micelle Concentration (CMC) in this compound Aggregation
The spontaneous aggregation of mPEG-DSPE molecules into stable micelles is governed by its Critical Micelle Concentration (CMC), the concentration above which micelles form. DSPE-PEG conjugates are characterized by exceptionally low CMC values, often in the micromolar range. nih.gov For instance, DSPE-mPEG2000 has a CMC of less than 10⁻⁵ mol/L, a value significantly lower than that of many conventional surfactants. avt-pharma.com This low CMC is a hallmark of the stability of these micelles; they maintain their structural integrity even upon significant dilution, such as what occurs in the bloodstream. avt-pharma.com
Interactive Table: CMC of DSPE-PEG Conjugates
| DSPE-PEG Variant | Molecular Weight of PEG (Da) | Reported CMC Range (µM) | Reference |
| DSPE-PEG2000 | ~2000 | < 10 µM (0.5-1.0 µM) | nih.govavt-pharma.com |
| DSPE-PEG3000 | ~3000 | 0.5-1.0 µM | nih.govresearchgate.net |
| DSPE-PEG5000 | ~5000 | 1.0-1.5 µM | nih.govresearchgate.net |
Formulation Strategies for this compound-Based Micelles
Several methods are employed to formulate mPEG-DSPE-based micelles for cargo encapsulation. The choice of strategy depends on the properties of the drug to be encapsulated and the desired characteristics of the final nanocarrier.
Common formulation strategies include:
Solvent Evaporation/Film Dispersion: This technique involves dissolving the mPEG-DSPE polymer and a hydrophobic drug in a common organic solvent. nih.govnih.gov The solvent is then removed under vacuum to form a thin film, which is subsequently hydrated with an aqueous buffer and agitated, leading to the self-assembly of drug-loaded micelles. nih.govnih.gov
Direct Dissolution/Hydration: In this simpler method, the mPEG-DSPE and the cargo are directly dissolved or dispersed in an aqueous solution. biomaterials.orgmdpi.com The system is agitated, often with heating, to facilitate micelle formation and drug encapsulation. This method is particularly suitable for compounds with some degree of water solubility. mdpi.com
Self-Assembly via Dialysis: The polymer and drug are dissolved in a water-miscible organic solvent. This solution is then dialyzed against water or a buffer solution. The gradual removal of the organic solvent induces the self-assembly of the amphiphilic polymers into micelles, entrapping the drug within their core. nih.gov
Post-Formulation Coating: In some cases, a core nanoparticle (e.g., a mesoporous silica (B1680970) nanoparticle) is first loaded with a therapeutic agent. iyte.edu.tr Subsequently, mPEG-DSPE is used to coat the surface of these pre-formed nanoparticles. iyte.edu.tr This strategy confers hydrophilicity and stability to the core particle. iyte.edu.tr
These strategies can be further refined by incorporating other lipids or targeting ligands. For instance, DSPE-PEG functionalized with a reactive group like maleimide (B117702) can be included in the formulation to allow for the covalent attachment of peptides or antibodies for targeted delivery. nih.gov
Impact of this compound on Encapsulation and Retention Within Nanocarriers
The use of mPEG-DSPE significantly impacts the ability of a nanocarrier to effectively encapsulate a therapeutic agent and retain it until it reaches its target site. Its amphiphilic nature and low CMC are the primary drivers of its effectiveness as a drug delivery vehicle. avt-pharma.com The stable core-shell structure it forms is adept at solubilizing hydrophobic drugs and protecting them within the nanocarrier. mdpi.com
Mechanisms of Cargo Entrapment Enhancement
The primary mechanism for enhancing cargo entrapment in mPEG-DSPE micelles is through hydrophobic interactions . nih.gov The hydrophobic DSPE tails aggregate to form a non-polar core, which serves as a natural reservoir for lipophilic or poorly water-soluble drugs. nih.govmdpi.com By sequestering the drug away from the aqueous environment, the micelle significantly increases the drug's apparent solubility. mdpi.com
The key factors enhancing this entrapment include:
Amphiphilic Structure: The clear demarcation between the hydrophobic core (DSPE) and the hydrophilic shell (mPEG) creates a favorable environment for partitioning hydrophobic cargo into the core. researchgate.net
Low CMC: The high stability of the micelles, as indicated by the low CMC, ensures that the encapsulated cargo remains securely entrapped even after significant dilution in biological fluids. avt-pharma.com This prevents the premature disassembly of the nanocarrier and subsequent burst release of the drug. avt-pharma.com
Core Composition Modulation: The encapsulation efficiency can be further improved by incorporating hydrophobic excipients, such as tocopherol, into the micelle core along with the drug. google.com These excipients enhance the hydrophobic interactions within the core, allowing for a higher drug load. google.com
Strategies for Sustained Release Profile Modulation in Formulations
mPEG-DSPE-based nanocarriers are instrumental in modulating the release profile of encapsulated drugs, often to achieve sustained or controlled release. The inherent stability of the micelle structure provides a basic mechanism for sustained release by limiting the passive diffusion of the drug from the core. google.com
Strategies to further control and modulate this release include:
Environmental Triggers: Formulations can be engineered to release their payload in response to specific physiological cues. For example, by incorporating pH-sensitive lipids or linkages, micelles can be designed to be stable at physiological pH (7.4) but to destabilize and release their cargo more rapidly in the acidic microenvironment of a tumor. nih.gov Similarly, linkers that are cleaved by high concentrations of glutathione (B108866) (GSH) can be used for redox-responsive release inside cells. nih.gov
Polymer and Lipid Composition: The release rate can be tuned by altering the composition of the micelle. For example, the length of the DSPE acyl chains or the mPEG block can influence the packing of the core and the permeability of the shell. Incorporating other lipids or polymers can change the phase transition temperature or fluidity of the core, thereby affecting drug diffusion rates. nih.gov
Drug-Linker Conjugation: In some advanced systems, the drug is not just physically entrapped but is covalently conjugated to the polymer via a cleavable linker. biochempeg.com The release is then governed by the cleavage rate of the linker (e.g., an ester bond that hydrolyzes at low pH), providing a more controlled and predictable release profile. nih.govbiochempeg.com
These strategies allow formulators to move beyond simple encapsulation and design sophisticated delivery systems where the drug release is extended over time and can be triggered at the site of action, enhancing therapeutic efficacy. mdpi-res.com
Mechanistic Investigations of Mpeg36 Dspe Enabled Biocompatibility and Systemic Circulation
Elucidation of the "Stealth Effect" Conferred by mPEG36-DSPE
The incorporation of this compound into the surface of nanocarriers imparts a "stealth" characteristic, which is fundamental to their enhanced therapeutic potential. biochempeg.comcphi-online.com This effect is primarily a result of the physicochemical properties of the mPEG36 chain, which forms a protective, hydrophilic, and sterically hindering layer around the nanoparticle. nih.govbiochempeg.com This layer effectively masks the nanocarrier from recognition by the host's immune system, thereby altering its pharmacokinetic profile. nih.gov
Upon introduction into the bloodstream, foreign particulates are typically marked for destruction by a process called opsonization. researchgate.net This involves the adsorption of plasma proteins, known as opsonins (e.g., immunoglobulins and complement proteins), onto the particle's surface. researchgate.net This tagging process facilitates recognition and subsequent clearance by phagocytic cells of the reticuloendothelial system (RES), primarily located in the liver and spleen. nih.gov
The this compound conjugate directly inhibits opsonization through steric hindrance. nih.govbiochempeg.com The long, flexible, and hydrophilic mPEG36 chains create a dense, water-attracting layer on the nanocarrier's surface. researchgate.net This layer physically prevents opsonins from accessing and binding to the hydrophobic surface of the nanocarrier. nih.govresearchgate.net By minimizing protein adsorption, the nanocarrier avoids being marked as a foreign entity, effectively rendering it "invisible" to the RES. nih.govresearchgate.net
The direct consequence of inhibiting opsonization is a significant extension of the nanocarrier's systemic circulation time. nih.govbiochempeg.com By evading RES surveillance, "stealth" nanoparticles are not rapidly cleared from the bloodstream. nih.gov This prolonged presence in circulation is crucial for the nanoparticle to reach its intended target, particularly in passive targeting strategies like the Enhanced Permeability and Retention (EPR) effect observed in tumor tissues. nih.govsut.ac.th The increased molecular weight and hydrodynamic volume conferred by PEGylation also reduce the rate of renal clearance, further contributing to a longer plasma half-life. biochempeg.com Studies have shown that liposomes formulated with DSPE-PEG can remain in circulation for over 24 hours, a dramatic increase compared to their non-PEGylated counterparts. nih.gov
Mechanisms of Opsonization Inhibition
Interaction of this compound Formulations with Biological Components in Academic Models
The effectiveness of the "stealth" effect is governed by the specific interactions between the this compound-coated surface and various biological components, from plasma proteins to cellular membranes.
While this compound significantly reduces protein adsorption, the extent of this reduction is highly dependent on the grafting density of the PEG chains on the nanocarrier surface. nih.gov Academic models describe two primary configurations for the PEG layer: the "mushroom" and "brush" regimes. nih.govresearchgate.net
Mushroom Regime: At low grafting densities, the mPEG36 chains are sparsely distributed and adopt a coiled, mushroom-like conformation. This arrangement offers partial protection but may still allow smaller plasma proteins to penetrate the PEG layer and adsorb to the underlying lipid surface. nih.gov
Brush Regime: At high grafting densities, steric repulsion forces the mPEG36 chains to extend away from the surface, forming a dense, brush-like layer. This configuration provides a much more effective barrier, significantly inhibiting the adsorption of proteins like fibrinogen, immunoglobulins, and albumin. nih.govnih.gov
The transition from the mushroom to the brush conformation is a critical factor in designing maximally effective stealth nanocarriers. nih.gov For liposomes modified with DSPE-PEG2000, a concentration of over 8 mol% is typically required to achieve the protective brush mode. nih.gov
| PEG Conformation | Grafting Density (mol%) | Primary Characteristic | Protein Adsorption Level | Opsonization Inhibition |
|---|---|---|---|---|
| Mushroom | Low (<4 mol%) | Sparsely distributed, coiled PEG chains. nih.gov | Moderate | Partial |
| Transition | Intermediate (4-8 mol%) | Mixture of mushroom and brush characteristics. nih.gov | Low-Moderate | Moderate |
| Brush | High (>8 mol%) | Densely packed, extended PEG chains. nih.gov | Minimal | High |
The primary impact of the this compound stealth coating is the reduction of non-specific uptake by phagocytic cells (macrophages) of the RES. nih.gov However, the interaction with target cells is more complex. While the PEG layer can hinder interactions with some cellular receptors, it facilitates accumulation at pathological sites, such as tumors, through the EPR effect. nih.govsut.ac.th
Once the nanocarrier reaches the target tissue, cellular uptake can proceed through various endocytic pathways. Research on PEGylated nanoparticles indicates that uptake can occur via clathrin-mediated endocytosis, caveolae-mediated pathways, or macropinocytosis. nih.govnih.gov The specific pathway can depend on the cell type and the presence of targeting ligands. nih.gov Furthermore, some formulations are designed to be pH-sensitive; the acidic environment within cellular compartments like endosomes and lysosomes can trigger a conformational change or degradation of the carrier, leading to the release of its payload. mdpi.comnih.gov Studies have shown that PEGylated nanoparticles can effectively escape lysosomes, which is crucial for the intracellular delivery of therapeutic agents. nih.gov
Adsorption of Plasma Proteins on this compound Surfaces
Modulation of Immunological Responses by this compound in Nanocarriers
The fundamental role of this compound in nanocarriers is to modulate the body's innate immune response. nih.gov By creating a "non-immune" or stealth coating, it prevents the nanocarrier from being recognized as a foreign invader, thereby dampening the initial immunological cascade that leads to clearance. biochempeg.com This passivation of the nanoparticle surface is a key strategy to overcome the natural biological barriers that limit the efficacy of systemically administered therapeutics. nih.gov
However, it is important to note that while PEGylation is a powerful tool for immune evasion, it does not render nanocarriers completely immunologically silent. Some studies have reported immune responses against PEG itself, particularly upon repeated administration, leading to a phenomenon known as accelerated blood clearance (ABC). nih.gov This can involve the production of anti-PEG antibodies (IgM) and may also trigger complement activation-related pseudoallergy (CARPA). nih.govresearchgate.net These findings highlight the complexity of the interaction between PEGylated nanocarriers and the immune system, indicating that factors beyond simple steric hindrance are at play. nih.gov
Advanced Applications and Novel Formulations Utilizing Mpeg36 Dspe
mPEG36-DSPE in Gene and Nucleic Acid Delivery Vector Design
The delivery of genetic material, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into target cells is a cornerstone of gene therapy. Non-viral vectors are often preferred due to safety concerns associated with viral methods. mdpi.com Cationic polymers and lipids are commonly used to form complexes with negatively charged nucleic acids, facilitating cellular uptake. umich.edumdpi.com The incorporation of this compound into these vectors is crucial for overcoming several delivery barriers.
The encapsulation of nucleic acids like pDNA and siRNA into nanoparticles can be challenging. For instance, nanoparticles made solely of polymers like poly(lactic-co-glycolic) acid (PLGA) often exhibit poor encapsulation efficiency for smaller molecules like siRNA. nih.gov The introduction of cationic polymers such as polyethylenimine (PEI) can significantly improve the encapsulation of siRNA. nih.gov
The inclusion of this compound in these formulations offers further advantages. The PEG component provides a hydrophilic shell, often referred to as a "stealth" coating, which can improve the stability of the nanoparticles in biological fluids. biochempeg.com This PEGylated surface helps to prevent aggregation and reduces clearance by the reticuloendothelial system. researchgate.net
In the context of lipid nanoparticles (LNPs), which are a common delivery system for nucleic acid drugs, mPEG-containing lipids like this compound are essential for structural stability and extending the circulation time of the therapeutic cargo. nih.govcd-bioparticles.net By adjusting the types and proportions of lipids, including mPEGylated lipids, LNPs can be tailored for specific functions. nih.gov For example, a study on ketalized polyethylenimine demonstrated the ability to efficiently compact both plasmid DNA and siRNA into polyplexes with sizes ranging from 80-200 nm. nih.gov The presence of a PEGylated lipid like this compound in such a formulation would further enhance its stability and in vivo performance.
| Vector Component | Role in Nucleic Acid Encapsulation | Key Findings |
| Polyethylenimine (PEI) | Improves encapsulation of siRNA in PLGA nanoparticles. nih.gov | Increased siRNA encapsulation by approximately 2-fold. nih.gov |
| Ketalized PEI | Efficiently compacts both plasmid DNA and siRNA. nih.gov | Forms polyplexes of 80-200 nm in diameter. nih.gov |
| mPEG-DSPE | Provides stability and a hydrophilic "stealth" coating to nanoparticles. biochempeg.comnih.gov | Enhances structural stability and prolongs circulation time of LNPs. nih.gov |
A significant hurdle in intracellular drug delivery is the entrapment of nanocarriers within endosomes, leading to their degradation in lysosomes. osti.govresearchgate.net For nucleic acid-based therapies to be effective, the therapeutic cargo must escape the endosome and reach the cytoplasm (for siRNA) or the nucleus (for pDNA). mdpi.com
Vectors that are responsive to the acidic environment of the endosome can facilitate this escape. aps.org As the endosome matures, its internal pH drops. pH-responsive materials can undergo structural changes in this acidic environment, leading to the disruption of the endosomal membrane. osti.gov One proposed mechanism involves the release of molecules from the nucleic acid-vector complex upon acidification, which then perturb the endosomal membrane, aiding the escape of the complex. osti.govaps.org
Role in Enhancing Plasmid DNA and siRNA Encapsulation
Integration of this compound in Theranostic Nanoplatforms
Theranostics combines therapeutic and diagnostic capabilities into a single agent, allowing for simultaneous treatment and real-time monitoring. sut.ac.th Nanoplatforms are ideally suited for this purpose, and this compound is a key ingredient in their formulation. nih.gov
The amphiphilic nature of this compound allows for the stable incorporation of hydrophobic imaging agents within the core of micelles or liposomes, while the hydrophilic PEG chains provide aqueous dispersibility and biocompatibility. This is essential for creating injectable nanocarriers for systemic administration.
For instance, a biomimetic nanoplatform called PLP (porphyrin-based ultrasmall nanostructure) was developed for cancer theranostics. nih.gov This platform, which mimics natural lipoproteins, integrates functionalities for positron emission tomography (PET) imaging, near-infrared (NIR) fluorescence imaging, and photodynamic therapy (PDT) without the need for traditional PEGylation. nih.gov However, in many other designs, mPEG-DSPE is crucial for achieving the necessary stability and pharmacokinetic properties for such multimodal systems.
Stimuli-responsive nanocarriers can release their therapeutic payload in response to specific triggers present in the disease microenvironment, such as low pH or specific enzymes. nih.gov This targeted release enhances therapeutic efficacy while minimizing off-target effects.
This compound can be incorporated into these responsive systems. For example, pH-sensitive liposomes have been developed using stearoyl-PEG-poly(methacryloyl sulfadimethoxine) in combination with mPEG-DSPE. nih.gov In the acidic tumor environment, the ionization of the pH-sensitive polymer leads to the aggregation and destabilization of the liposomes, triggering drug release. nih.gov Similarly, linkers that are sensitive to specific stimuli, such as pH-sensitive hydrolyzable linkers, can be incorporated into ADC designs that also utilize PEG for solubility and stability. biochempeg.com
| Stimulus | Nanocarrier Design Principle | Role of this compound |
| Low pH (Tumor Microenvironment) | Incorporation of pH-sensitive polymers that change conformation or charge. nih.gov | Provides stability to the nanocarrier in systemic circulation before reaching the acidic target site. nih.gov |
| Enzymes (Overexpressed in Tumors) | Inclusion of enzyme-cleavable linkers between the drug and the carrier. | Forms the core structure of the nanocarrier that encapsulates the drug-linker conjugate. |
| Light (External Stimulus) | Encapsulation of photosensitive agents that trigger drug release upon irradiation. nih.gov | Forms stable nanoparticles that can carry photosensitive agents to the target tissue. nih.gov |
Co-Formulation with Imaging Agents for Multimodal Systems
This compound in Biomimetic Nanocarriers and Cell Membrane Cloaking
Biomimetic nanocarriers are designed to mimic natural biological entities to improve their performance. One popular strategy is "cell membrane cloaking," where nanoparticles are coated with natural cell membranes. mdpi.comnih.gov This camouflage allows the nanoparticles to evade the immune system, prolong circulation time, and even achieve homotypic targeting (targeting cells of the same type as the membrane source). researchgate.netmdpi.com
Membranes from various cell types, including red blood cells (RBCs), platelets, and cancer cells, have been used for this purpose. nih.gov The process often involves extruding the core nanoparticles with vesicles derived from the cell membranes. mdpi.com
This compound can play a role in these sophisticated systems. The hydrophobic DSPE anchor can be inserted into the phospholipid bilayer of the cell membrane coating, while the hydrophilic PEG chain extends from the surface. researchgate.net This can help to further stabilize the cloaked nanoparticle and can be used to attach additional targeting ligands if desired. For example, a technical route has been described where DSPE-PEG linked to folic acid (FA) is inserted into an RBC membrane coating, with the FA moiety displayed on the surface for targeting purposes. researchgate.net This demonstrates the versatility of mPEG-DSPE in creating multifunctional, biomimetic drug delivery systems.
Development of Cell Membrane-Coated Nanoparticles
The functionalization of nanoparticles with cell membranes represents a significant advancement in biomimetic drug delivery systems. This approach leverages the natural complexity and functionality of cellular surfaces to create nanoparticles with enhanced biological interaction. A key strategy in the development of these advanced nanoparticles is lipid insertion, where molecules like this compound are incorporated into the cell membrane coating.
The compound 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (mPEG-DSPE) is an amphiphilic molecule composed of a hydrophilic PEG chain and a hydrophobic DSPE lipid anchor. biochempeg.com This structure allows it to spontaneously insert its DSPE portion into the lipid bilayer of a cell membrane, leaving the PEG chain exposed on the surface. This technique has been successfully used to anchor a variety of functional ligands onto cell membrane-coated nanoparticles to impart specific targeting abilities. nih.gov
In one application, researchers prepared degradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles co-loaded with the chemotherapeutic drug doxorubicin (B1662922) and the chemosensitizer curcumin. frontiersin.org These PLGA cores were then coated with cancer cell membranes (from TE10 esophageal carcinoma cells) that had been modified with DSPE-PEG. frontiersin.org This process involves mixing the drug-loaded PLGA nanoparticles with the cell membranes and DSPE-PEG, followed by extrusion through a porous membrane to form the final cell membrane-coated nanoparticles (PMPNs). frontiersin.org The resulting nanoparticles possess a regular spherical structure and integrate the proteins from the source cell membrane, which allows them to target homologous cancer cells. frontiersin.org The presence of the PEG chain from DSPE-PEG serves to create a "stealth" coating, which can help the nanoparticle evade immune clearance, thereby prolonging its circulation time. biochempeg.comnih.gov
Research has demonstrated the successful creation of such biomimetic systems. For example, folate and aptamers have been conjugated to DSPE-PEG and inserted into red blood cell (RBC) membranes for cancer targeting. nih.gov This modification allowed the resulting membrane-coated nanoparticles to bind specifically to cancer cells, confirming that the biological function was successfully transferred to the nanoparticle platform. nih.gov
Table 1: Characteristics of Cell Membrane-Coated Nanoparticles Utilizing DSPE-PEG
| Nanoparticle Component | Function | Example System | Resulting Characteristic | Reference |
|---|---|---|---|---|
| PLGA Core | Encapsulates therapeutic agents (e.g., drugs). | PLGA nanoparticles with Doxorubicin & Curcumin. | Biodegradable and non-toxic drug carrier. | frontiersin.org |
| Cancer Cell Membrane | Provides homologous targeting capabilities. | TE10 esophageal carcinoma cell membrane. | Ability to target TE10/DOX xenografted tumors. | frontiersin.org |
| mPEG-DSPE | Anchors PEG chains to the membrane surface. | DSPE-PEG inserted into TE10 or RBC membranes. | Creates a "stealth" coating to evade immune system and allows for ligand attachment. | nih.govfrontiersin.org |
| Targeting Ligand | Confers specific binding to target cells. | Folate or aptamers conjugated to DSPE-PEG. | Specific binding to cancer cells. | nih.gov |
Mimicry of Biological Interfaces for Enhanced Biocompatibility
A primary challenge in nanomedicine is ensuring that nanoparticles can function effectively within complex biological systems without being eliminated by the immune system. The use of this compound is central to strategies designed to mimic natural biological interfaces, thereby enhancing the biocompatibility of nanoparticles. nih.gov
The hydrophilic and flexible polyethylene (B3416737) glycol (PEG) chain of this compound forms a protective layer on the nanoparticle surface. biochempeg.com This process, known as PEGylation, creates a "stealth" coating that sterically hinders the adsorption of opsonin proteins from the bloodstream. biochempeg.com Opsonization is the process that marks nanoparticles for recognition and clearance by phagocytic cells of the reticuloendothelial system (RES). By inhibiting this process, PEGylation significantly prolongs the circulation time of nanoparticles, allowing them more time to reach their target tissues. biochempeg.com
This mimicry of a hydro-friendly biological interface is crucial for biocompatibility. For instance, researchers developed hybrid nanoparticles composed of calcium phosphate (B84403) (CaP) and mPEG-PE (a related compound) for the delivery of small interfering RNA (siRNA). nih.gov The mPEG-PE self-assembled with the cationic CaP to form stable nanoparticles. nih.gov The outer mPEG layer not only prevented the nanoparticles from aggregating but also inhibited their clearance, allowing them to accumulate in tumor regions through the enhanced permeability and retention (EPR) effect. nih.gov A safety evaluation demonstrated that this delivery system had almost no toxicity, highlighting the excellent biocompatibility conferred by the mPEG-PE component. nih.gov
The effectiveness of this biomimicry is supported by comparative studies. The phagocytosis rate of micelles containing mPEG-DSPE by macrophage cells was found to be 17.2-fold lower than for the free compound alone, demonstrating a significant reduction in immune uptake. nih.gov This enhanced biocompatibility and evasion of immune surveillance are fundamental advantages of incorporating this compound into advanced nanoparticle formulations. nih.gov
Table 2: Research Findings on mPEG-DSPE for Enhanced Biocompatibility
| Formulation | Key Finding | Implication for Biocompatibility | Reference |
|---|---|---|---|
| mPEG-DSPE Micelles | Phagocytosis rate by RAW264.7 macrophage cells was 17.2-fold lower compared to the free drug. | Significantly reduces uptake by immune cells, enhancing circulation time. | nih.gov |
| mPEG-PE/Calcium Phosphate Hybrid Nanoparticles | The mPEG outer layer provided excellent stability in serum and protected siRNA from degradation. | Improves stability in biological fluids and protects the therapeutic payload. | nih.gov |
| Cell Membrane-Coated Nanoparticles | Inherits 'markers of self' from source cells, which, combined with PEGylation, helps evade immune clearance. | Creates a superior long-circulating drug carrier by mimicking the body's own cells. | nih.gov |
Analytical and Characterization Methodologies for Mpeg36 Dspe Formulations
Spectroscopic Techniques for Structural Analysis of mPEG36-DSPE within Formulations
Spectroscopic methods are indispensable for confirming the chemical structure and interactions of this compound within a formulation. These techniques provide detailed information at the molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, is a powerful tool for characterizing the conformation of the polyethylene (B3416737) glycol (PEG) chain of this compound. nih.govresearchgate.net In ¹H NMR spectra of mPEGylated lipids, the repeating ethylene (B1197577) glycol units typically show a prominent peak around 3.6 ppm. dovepress.com The conformation of the PEG chain can be inferred from the chemical shifts, peak broadening, and signal intensity. For instance, when incorporated into a nanoparticle, the mobility of the PEG chain may become restricted, leading to a broadening of the NMR signals corresponding to the PEG protons. researchgate.net This provides insights into how the this compound is arranged within the nanostructure, with the PEG chains extending into the aqueous environment. researchgate.net The molecular weight and purity of the PEG conjugate can also be determined by analyzing the integration of specific peaks. nih.gov
Interactive Table: Representative ¹H NMR Chemical Shifts for DSPE-PEG Conjugates
| Functional Group | Typical Chemical Shift (ppm) | Reference |
|---|---|---|
| PEG chain (-CH₂CH₂O-) | ~3.6 | dovepress.com |
| Acyl chains of DSPE | 0.8 - 1.6 | researchgate.net |
Fourier-Transform Infrared (FTIR) spectroscopy is employed to investigate the interactions between the lipid (DSPE) and the PEG components of the molecule. By analyzing the vibrational modes of specific chemical bonds, FTIR can reveal changes in the molecular environment. The FTIR spectrum of DSPE-PEG conjugates typically displays characteristic peaks corresponding to the C-H bonds of the lipid chains (around 2850-3020 cm⁻¹), the carbonyl group (C=O) of the ester linkage (around 1728-1729 cm⁻¹), and the C-O-C ether bonds of the PEG chain (around 900-1170 cm⁻¹). researchgate.net Subtle shifts in the positions and intensities of these peaks can indicate interactions between the DSPE and PEG moieties, as well as their association with other components in a formulation. researchgate.netiyte.edu.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy for PEG Chain Conformation
Biophysical Characterization of this compound-Containing Nanocarriers
Biophysical characterization techniques are essential for determining the physical properties of nanocarriers that incorporate this compound, such as their size, surface charge, and morphology. nih.gov
Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter and the polydispersity index (PDI) of nanoparticles in a suspension. researchgate.netmdpi-res.comusp.org The hydrodynamic diameter is the size of a hypothetical sphere that diffuses at the same rate as the nanoparticle being measured and includes the PEG layer and any associated solvent molecules. usp.org The PDI is a dimensionless measure of the broadness of the size distribution, with lower values indicating a more uniform population of nanoparticles. researchgate.netmalvernpanalytical.com For this compound-containing nanocarriers, DLS is crucial for assessing their size, which is a critical parameter for their in vivo behavior, and for monitoring their stability over time. researchgate.net
Interactive Table: Example of DLS Data for Nanoparticle Formulations
| Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|
| Lipid Nanoparticles | 124.70 ± 0.43 | < 0.1 | researchgate.netresearchgate.net |
| Nanoellipses | 231.85 ± 12.37 | Moderate | researchgate.net |
Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of a nanoparticle in a particular medium. colostate.eduanton-paar.com It is a key indicator of the stability of a colloidal dispersion; high absolute zeta potential values generally correlate with greater stability due to electrostatic repulsion between particles. colostate.edulabmanager.com The incorporation of this compound into nanocarriers typically results in a near-neutral or slightly negative zeta potential. This is because the long, hydrophilic PEG chains can shield the surface charge of the underlying nanoparticle, a phenomenon known as "PEG shielding". abbexa.com Zeta potential measurements are critical for predicting the stability of the formulation and its potential interactions with biological components. frontiersin.orgcore.ac.uk
Transmission Electron Microscopy (TEM) and its cryogenic counterpart (cryo-TEM) are powerful imaging techniques used to visualize the morphology, size, and structure of nanocarriers. nih.govnih.gov TEM provides high-resolution, two-dimensional images of the nanoparticles after they have been dried and stained. uni-marburg.de Cryo-TEM, on the other hand, involves flash-freezing the sample in a thin layer of vitreous ice, which preserves the native, hydrated state of the nanoparticles. nih.govmdpi.com This allows for the direct visualization of the nanocarrier's structure, including the core and the surrounding PEG layer. mdpi.comebi.ac.uk These techniques are invaluable for confirming the size and shape of the nanocarriers and for assessing their structural integrity. nih.gov
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides detailed topographical information at the nanoscale without the need for optical instruments. nih.gov It is particularly valuable for visualizing the surface morphology of this compound-containing structures, such as liposomes and lipid bilayers. nih.govresearchgate.net
In the context of this compound formulations, AFM is utilized to assess several key parameters. The instrument can determine the sample's topography, including height and morphology, as well as material properties like hardness and adhesiveness. nih.gov For instance, when this compound is incorporated into a lipid layer, AFM can reveal the formation of a condensed structure. One study observed that an optimal concentration of DSPE-PEG resulted in a condensed layer with a roughness of 0.39 nm. researchgate.net At this concentration, the PEG chains were observed to extend vertically, forming a "brush-like" conformation due to intermolecular interactions. researchgate.net
The presence of this compound can influence the surface roughness of lipid bilayers. In one experiment, the application of liposomes onto a DSPE-PEG layer resulted in a flat surface with a roughness of 0.45 nm. researchgate.net This indicates that the liposomes deformed and fused to form a lipid bilayer or partial multilayers. researchgate.net The height of such lipid bilayers is typically in the range of 3-4 nm. researchgate.net
AFM can also be used to study the effects of incorporating other molecules into this compound-containing membranes. For example, the integration of the MDR1 protein into a tethered lipid bilayer membrane containing DSPE-PEG increased the surface roughness to 1.23 nm. researchgate.net
The data obtained from AFM analysis can be used to generate detailed topographical maps and to calculate surface roughness parameters, providing quantitative insights into the surface characteristics of this compound formulations.
Table 1: AFM Surface Roughness Data for DSPE-PEG Formulations
| Sample | Surface Roughness (nm) | Key Observation | Reference |
|---|---|---|---|
| Optimal DSPE-PEG Layer | 0.39 | Condensed structure with "brush-like" PEG conformation | researchgate.net |
| DSPE-PEG Layer with Liposomes | 0.45 | Formation of a flat lipid bilayer or partial multilayers | researchgate.net |
| MDR1-Integrated DSPE-PEG tBLM | 1.23 | Increased roughness due to protein incorporation | researchgate.net |
Chromatographic and Separation Techniques for Formulation Integrity
Chromatographic and separation techniques are indispensable for evaluating the integrity of this compound formulations, ensuring the purity of the individual components and detecting any aggregation that may compromise the formulation's stability and efficacy.
High-Performance Liquid Chromatography (HPLC) for Lipid and PEGylated Lipid Purity
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. In the analysis of this compound and its formulations, HPLC is crucial for assessing the purity of the lipid and PEGylated lipid components. nih.gov
Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the simultaneous determination of various lipid components in a liposomal formulation, including the PEGylated lipid. nih.gov This technique can effectively separate hydrogenated soy phosphatidylcholine, cholesterol, and DSPE-PEG. nih.gov The use of detectors such as an Evaporative Light Scattering Detector (ELSD) is beneficial for analyzing lipids, as they offer higher sensitivity than refractive index detectors and are compatible with the gradient elution methods often required for complex lipid mixtures. nih.gov
The purity of mPEG-peptide conjugates can also be assessed using RP-HPLC. iyte.edu.tr A typical method might involve a C18 analytical column with a gradient of acetonitrile (B52724) in water with trifluoroacetic acid (TFA) as a mobile phase modifier. iyte.edu.trnih.gov
Validation of the HPLC method is a critical step to ensure its accuracy and reliability for quality control purposes. nih.gov This involves assessing parameters such as repeatability, linearity, limits of detection (LOD) and quantification (LOQ), and accuracy. nih.gov A validated HPLC method can be used to monitor the stability of the liposomal formulation by quantifying the degradation products, such as lysophospholipids and free fatty acids. nih.gov
Table 2: Example HPLC Method Parameters for Lipid Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | C18 analytical column | iyte.edu.trnih.gov |
| Mobile Phase A | 0.15% TFA in H₂O (V/V) | nih.gov |
| Mobile Phase B | 0.1% TFA in MeOH (V/V) | nih.gov |
| Gradient | Linear gradient from 85% B to 100% B over 7.5 min | nih.gov |
| Column Temperature | 50 °C | nih.gov |
| Injection Volume | 10 µL | nih.gov |
Size Exclusion Chromatography (SEC) for Aggregate Detection
Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their size, or more accurately, their hydrodynamic radius. researchgate.net It is a primary method for detecting and quantifying aggregates in protein therapeutics and is equally valuable for assessing the aggregation state of PEGylated liposomes and other nanoparticle formulations. researchgate.netnih.gov The formation of aggregates is a critical quality attribute to monitor, as it can indicate physical instability of the formulation, potentially leading to fusion, phase separation, and leakage of encapsulated contents. researchgate.net
In the context of this compound formulations, SEC can separate liposomes from smaller, un-encapsulated molecules and can also resolve different populations of liposomes based on their size. researchgate.net The presence of mPEG on the surface of liposomes helps to prevent aggregation by creating steric hindrance. biochempeg.com However, under certain conditions, such as high salt concentrations, even PEGylated liposomes can aggregate. core.ac.uk
The choice of the SEC column and mobile phase is critical for achieving good resolution and preventing interactions between the sample and the stationary phase that could lead to artifacts. researchgate.net High-performance SEC (HPSEC) systems can improve resolution, reduce sample size requirements, and enhance reproducibility compared to conventional SEC. researchgate.net Combining SEC with detectors like multi-angle light scattering (MALS) allows for the absolute determination of molar mass and size, providing more comprehensive characterization of the formulation. wyatt.com
Table 3: Typical SEC System Suitability Parameters
| Parameter | Acceptance Criteria | Reference |
|---|---|---|
| Resolution (Monomer/Aggregate) | > 1.8 | windows.net |
| Tailing Factor | ≤ 1.5 | |
| Theoretical Plates | > 2000 |
By employing these sophisticated analytical and characterization methodologies, researchers and manufacturers can ensure the quality, consistency, and stability of this compound formulations, which is paramount for their successful application.
Theoretical and Computational Modeling of Mpeg36 Dspe Behavior
Molecular Dynamics Simulations of mPEG36-DSPE in Lipid Bilayers
Molecular dynamics (MD) simulations are powerful computational tools that allow for the detailed investigation of the dynamic behavior of atoms and molecules. nih.gov By simulating the interactions between this compound and lipid membranes at an atomistic or near-atomistic level, researchers can gain a deeper understanding of how this compound influences membrane properties and behavior. nih.govnih.gov
The conformation of the polyethylene (B3416737) glycol (PEG) chain on a membrane surface is a critical determinant of the nanoparticle's interaction with its environment. Depending on the grafting density and the solvent conditions, PEG chains can adopt different conformations, primarily described as "mushroom" or "brush" regimes. scispace.comnih.govcreativepegworks.com
Mushroom Conformation: At low surface densities, the individual PEG chains have sufficient space to form a coiled, mushroom-like structure. In this conformation, the distance (D) between adjacent PEG chains is greater than the Flory radius (RF) of the polymer. scispace.comcreativepegworks.com
Brush Conformation: As the grafting density increases, the PEG chains become more crowded and are forced to extend away from the surface to avoid overlapping, forming a brush-like layer. nih.govrsc.org This occurs when the distance between chains (D) is less than the Flory radius (RF). scispace.com
Molecular dynamics simulations have been instrumental in elucidating the factors that govern this conformational transition. For instance, simulations have shown that the transition from a mushroom to a brush conformation for PEG chains on a nanoparticle surface in water occurs at a high density. rsc.org All-atom simulations of PEGylated lipid bilayers have revealed strong interactions between the PEG chains and the lipid headgroups. nih.gov The conformation of the PEG chains can also be influenced by the presence of different ions and the phase of the lipid membrane. nih.gov
| Conformation | PEG Surface Density | Inter-chain Distance (D) vs. Flory Radius (RF) | Chain Arrangement |
|---|---|---|---|
| Mushroom | Low | D > 2RF | Coiled, hemispherical |
| Brush | High | D < 2RF | Extended, bristle-like |
MD simulations provide a window into the intricate interactions between the PEG portion of this compound and the surrounding lipid molecules, as well as the resulting effects on membrane dynamics. These simulations have shown that PEG chains can interact with the lipid headgroups and penetrate the lipid bilayer to varying extents, depending on the membrane's phase. nih.gov
The presence of PEGylated lipids like this compound can significantly alter the physical properties of the lipid membrane. For example, an increased mole fraction of DSPE-PEG leads to greater repulsion between neighboring PEG chains, which in turn increases the bending modulus of the lipid bilayer. rsc.org This stiffening effect is more pronounced with higher molecular weight PEGs. rsc.org
Simulations have also highlighted the role of ions in mediating the interactions between PEGylated lipids and the membrane. Na+ ions, for instance, can bind to both the lipid headgroups and the grafted PEG chains, inducing electrostatic repulsive forces between the PEGylated drug carrier and the bilayer. nih.gov Furthermore, the CHARMM-GUI Membrane Builder has been extended to model lipid nanoparticles containing PEGylated lipids, revealing that attractive interactions between PEG oxygen atoms and the head groups of certain cationic lipids can cause the PEG chains to extend more laterally. biorxiv.org This tool also showed that PEG-lipids can relax the lateral packing within the membrane. biorxiv.org
Conformational Analysis of PEG Chains on Membrane Surfaces
Coarse-Grained Models for Self-Assembly of this compound Systems
While all-atom MD simulations offer high-resolution details, they are computationally expensive for studying large-scale phenomena like the self-assembly of nanoparticles. Coarse-grained (CG) modeling simplifies the system by grouping several atoms into a single interaction site or "bead," allowing for the simulation of larger systems over longer timescales. cecam.orgrutgers.eduresearchgate.net
Coarse-grained simulations are particularly well-suited for predicting the morphology and stability of nanocarriers formed by the self-assembly of this compound and other lipids. researchgate.net By varying the concentration and composition of the constituent molecules, these models can predict the formation of different structures, such as spherical micelles, worm-like micelles, and vesicles. acs.orgresearchgate.net
Simulations using the MARTINI coarse-grained force field have demonstrated that mixtures of lipids and PEGylated lipids self-assemble into different structures depending on the ratio of the components. researchgate.net At low concentrations of PEGylated lipids, liposomes are formed, while at higher concentrations, bicelles and micelles become the predominant structures. researchgate.net This is because the bulky PEG headgroups increase the curvature of the membrane. researchgate.net These findings are in qualitative agreement with experimental observations. researchgate.net The stability of these self-assembled structures can also be assessed by analyzing their size and shape over the course of the simulation. nih.gov
| PEGylated Lipid Concentration | Predicted Self-Assembled Structure | Driving Factor |
|---|---|---|
| Low (0-2.2 mol%) | Liposomes | Low membrane curvature |
| Intermediate (10.5-27.4 mol%) | Bicelles | Increased membrane curvature |
| High | Micelles | High membrane curvature |
Coarse-grained simulations have been effectively used to model the formation of the PEG brush on the surface of nanoparticles. researchgate.net These models can capture the transition from the "mushroom" to the "brush" conformation as the density of this compound on the surface increases. nih.govresearchgate.net
The properties of this PEG brush are crucial for the in vivo performance of the nanocarrier. A dense brush conformation is believed to be necessary to effectively shield the nanoparticle surface from opsonins, thereby preventing rapid clearance by the mononuclear phagocyte system. nih.gov Coarse-grained simulations can help determine the optimal PEG density required to achieve this protective brush layer. nih.govnih.gov These models have successfully captured the conformational transition between brush and mushroom states, showing good agreement with theoretical predictions. researchgate.net
Challenges and Future Directions in Mpeg36 Dspe Research
Overcoming Limitations in Scalable Academic Synthesis and Purification
The synthesis and purification of mPEG-DSPE for academic research present several challenges that can impede large-scale production. Conventional methods often involve multiple steps and require chromatographic purification, which is both time-consuming and difficult to scale up. google.com The purity of the final product can be low, necessitating further purification steps that can lead to product loss. google.com
One of the primary hurdles is achieving a narrow molecular weight distribution, or low polydispersity index (PDI), for the PEG component. acs.org Traditional polymerization processes result in a mixture of PEG chains of varying lengths, which can affect the final product's consistency and performance. acs.org While methods to produce monodisperse PEGs exist, they often involve iterative, stepwise synthesis and purification, making them inefficient for large quantities. acs.orgacs.org
Purification techniques commonly used in academic labs, such as dialysis and ultrafiltration, are effective for removing unreacted starting materials and byproducts. core.ac.ukresearchgate.net Dialysis, for instance, uses a semipermeable membrane to separate molecules based on size, allowing smaller, unreacted PEG molecules to diffuse out while retaining the larger mPEG-DSPE conjugate. researchgate.net Ultrafiltration employs centrifugal force to pass smaller molecules through a filter, achieving a similar separation. researchgate.net However, scaling these methods for industrial production can be challenging and costly. google.com For instance, a study on the purification of solid lipid nanoparticles produced using microfluidics found that while dialysis and spin columns allowed for nearly 100% recovery of lipids, tangential flow filtration (TFF) resulted in a lower recovery of 72%. core.ac.uk
Recent advancements in synthetic strategies are addressing these limitations. For example, a rapid and scalable synthesis of monodisperse PEG derivatives has been developed using an iterative exponential growth method, which has been successfully applied to produce mPEG48-DSPE on a gram scale with high yield. acs.org
Table 1: Comparison of mPEG-DSPE Purification Methods
| Purification Method | Principle | Advantages | Disadvantages in Scalable Academic Synthesis |
|---|---|---|---|
| Dialysis | Separation based on molecular weight cutoff using a semipermeable membrane. researchgate.net | Economic and straightforward. researchgate.net | Time-consuming (can take 2-3 days) and requires large volumes of solvent. researchgate.net |
| Ultrafiltration/Centrifugation | Separation based on size using a filter and centrifugal force. researchgate.net | Faster than dialysis and can concentrate the product. researchgate.net | Can be costly and may have limitations in scaling up for very large volumes. |
| Column Chromatography | Separation based on differential partitioning between a stationary and mobile phase. google.com | High purity can be achieved. | Time and effort-consuming, not easily scalable for industrial production. google.com |
| Tangential Flow Filtration (TFF) | Separation by flowing the sample tangentially across a membrane. core.ac.uk | Efficient for large volumes. | Can result in lower product recovery compared to other methods. core.ac.uk |
Engineering mPEG36-DSPE Formulations for Enhanced Targeting Specificity
A key area of research is the engineering of this compound formulations to improve their ability to target specific cells or tissues. nanocs.netbiochempeg.com While the PEGylation of nanoparticles provides a "stealth" effect that prolongs circulation time, it can also hinder the interaction of targeting ligands with their receptors. nih.gov
To address this "PEG dilemma," researchers are exploring various strategies. biochempeg.com One approach involves attaching targeting moieties, such as antibodies, peptides, or small molecules, to the distal end of the PEG chain. nanocs.netbiochempeg.comnih.gov This allows the targeting ligand to extend beyond the PEG corona and interact with its target. For example, folate-conjugated PEG-DSPE has been used to create micelles that target cancer cells overexpressing the folate receptor. nih.govnih.gov
Another strategy involves the use of bispecific antibodies (bsAbs) that can bind to both the PEG on the nanoparticle and a target antigen on a cell. dovepress.com This one-step mixing approach offers a simple way to confer tumor-targeting capabilities to pre-formed PEGylated nanoparticles. dovepress.com Studies have shown that these bsAb-modified nanoparticles can remain stable and retain their targeting ability. dovepress.com
The density and length of the PEG chains on the nanoparticle surface also play a crucial role in targeting efficiency. A higher PEG density can provide better stealth properties but may also increase the hindrance for targeting ligands. nih.gov Therefore, optimizing the PEGylation parameters is essential for balancing circulation time and targeting efficacy.
Table 2: Strategies for Enhanced Targeting with mPEG-DSPE Formulations
| Targeting Strategy | Description | Example Research Findings |
|---|---|---|
| Ligand Conjugation | Covalently attaching targeting ligands (e.g., antibodies, peptides, folate) to the end of the PEG chain. nanocs.netnih.gov | Folate-conjugated micelles showed potent antitumor activity. nih.gov |
| Bispecific Antibodies (bsAbs) | Using antibodies that can bind to both the PEG chain and a cellular target. dovepress.com | αHER2/PLD bsAb specifically accumulated doxorubicin (B1662922) in tumor-bearing mice. dovepress.com |
| Pre-targeting | Administering a bsAb that first binds to the target cell, followed by the PEGylated nanoparticle that binds to the bsAb. dovepress.com | A humanized anti-mPEG Fab merged with an anti-EGFR scFv induced endocytosis of PEGylated nanoparticles into EGFR+ cancer cells. dovepress.com |
Development of Next-Generation this compound Derivatives with Tunable Properties
The development of novel mPEG-DSPE derivatives with tunable properties is a rapidly advancing field. nanocs.net Researchers are creating new versions of this versatile molecule to better control drug release, improve stability, and enhance therapeutic efficacy. nih.gov
One area of focus is the modification of the PEG end-group. While methoxy-terminated PEG (mPEG) is common, its terminal group is relatively inactive. nih.gov By introducing functional groups such as carboxyl, amino, or maleimide (B117702), the PEG-DSPE can be more easily conjugated to a variety of targeting ligands and therapeutic agents. nih.gov
Another approach involves altering the architecture of the PEG chain itself. Branched or forked PEG structures are being investigated as alternatives to linear PEG. acs.orgacs.org These branched structures may offer improved circulation times and help to avoid the "accelerated blood clearance" (ABC) phenomenon, where repeated injections of PEGylated nanoparticles lead to their rapid removal from the bloodstream. acs.orgnih.gov A study comparing linear and branched mPEG-lipids found that branched (mPEG114)2-DSPE conferred the highest stealth properties to liposomes in vitro. acs.org
Stimuli-responsive mPEG-DSPE derivatives are also being developed. These molecules are designed to release their payload in response to specific triggers in the tumor microenvironment, such as changes in pH or the presence of certain enzymes. mdpi.com This allows for more controlled and targeted drug delivery, minimizing off-target effects.
Table 3: Examples of Next-Generation mPEG-DSPE Derivatives
| Derivative Type | Modification | Tunable Property | Potential Advantage |
|---|---|---|---|
| Functionalized PEG-DSPE | Carboxyl, amino, or maleimide terminal groups. nih.gov | Enhanced conjugation chemistry. | Easier attachment of targeting ligands and drugs. nih.gov |
| Branched PEG-DSPE | Non-linear PEG chain architecture. acs.orgacs.org | Improved pharmacokinetics. | May avoid accelerated blood clearance and enhance circulation time. acs.org |
| Stimuli-Responsive PEG-DSPE | Linkers that cleave in response to pH or enzymes. mdpi.com | Controlled drug release. | Site-specific drug delivery and reduced systemic toxicity. mdpi.com |
| Monodisperse PEG-DSPE | Uniform PEG chain length. acs.org | Consistent formulation properties. | Potential for improved drug delivery and pharmacokinetics. acs.org |
Exploration of Novel Applications Beyond Traditional Delivery Platforms
While mPEG-DSPE is most known for its use in drug delivery systems like liposomes and nanoparticles, its unique amphiphilic properties are leading to its exploration in a variety of other biomedical applications. biochempeg.com
One emerging area is in the field of bio-imaging. mPEG-DSPE can be used to stabilize and improve the biocompatibility of imaging agents, such as quantum dots and nanoparticles for ultrasound. creativepegworks.com This can lead to clearer and more stable images for diagnostic purposes.
In tissue engineering, PEG derivatives are being used to create hydrogels and scaffolds with tunable properties. The ability to control the mechanical strength, degradation rate, and bioactivity of these materials is crucial for promoting tissue regeneration. For instance, PEGylated hydrogels derived from podophyllotoxin (B1678966) have been developed. nih.gov
Furthermore, mPEG-DSPE is being investigated for its potential in enhancing lymphatic transport of drugs. tandfonline.com Micelles formulated with mPEG-DSPE have been shown to significantly increase the uptake and transport of poorly water-soluble drugs through the lymphatic system, which could be a valuable strategy for certain therapies. tandfonline.com A study using a Caco-2 cell model demonstrated that mPEG-DSPE micelles enhanced the transport of probucol (B1678242) by 22-fold compared to a drug suspension. tandfonline.com
The compound is also finding use in the development of theranostics, which combine therapeutic and diagnostic capabilities in a single platform. For example, a nanoplatform incorporating mPEG-DSPE has been developed to enhance the efficacy of phototherapy in cancer treatment by co-delivering a photosensitizer and an agent to modulate the tumor microenvironment. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
